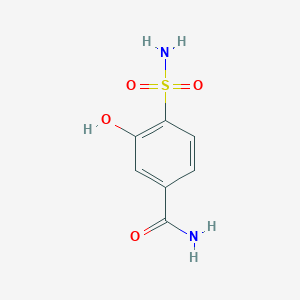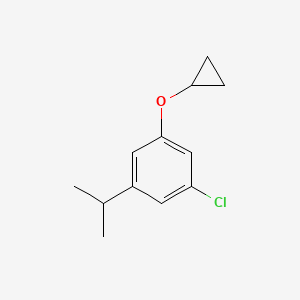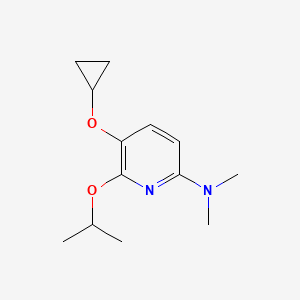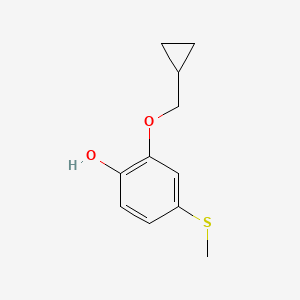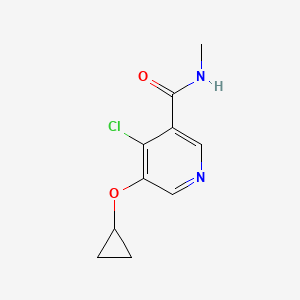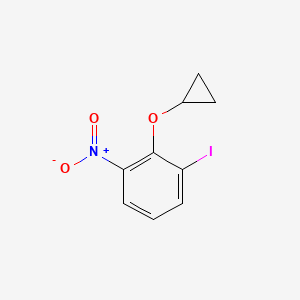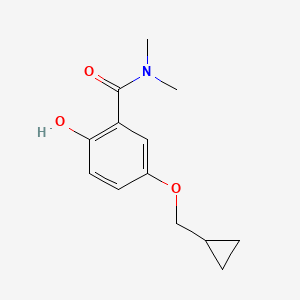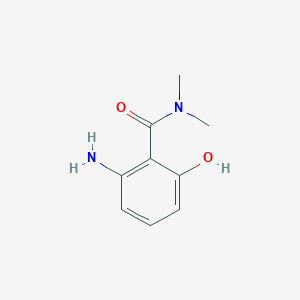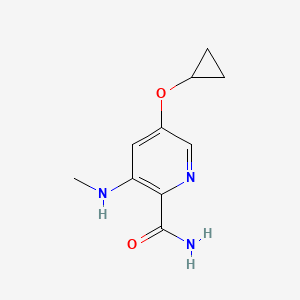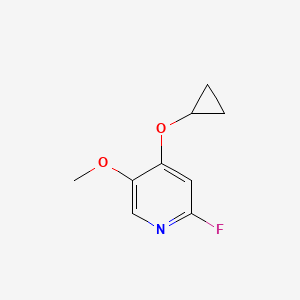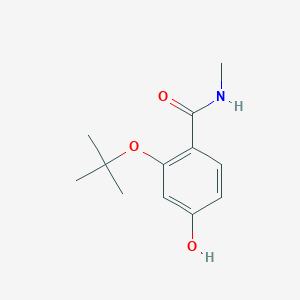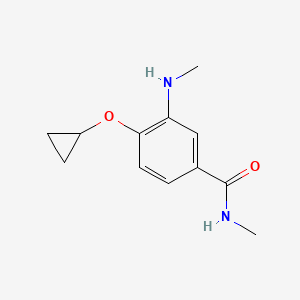
4-Cyclopropoxy-N-methyl-3-(methylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N-methyl-3-(methylamino)benzamide is an organic compound with the molecular formula C12H16N2O2 It is a benzamide derivative that features a cyclopropoxy group and a methylamino group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N-methyl-3-(methylamino)benzamide typically involves the reaction of 4-cyclopropoxy-3-nitrobenzoic acid with methylamine under controlled conditions. The reaction proceeds through a series of steps including nitration, reduction, and amidation. The key steps are as follows:
Nitration: 4-Cyclopropoxybenzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-cyclopropoxy-3-nitrobenzoic acid.
Reduction: The nitro group in 4-cyclopropoxy-3-nitrobenzoic acid is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in 4-cyclopropoxy-3-aminobenzoic acid.
Amidation: The 4-cyclopropoxy-3-aminobenzoic acid is then reacted with methylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-N-methyl-3-(methylamino)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the cyclopropoxy or methylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N-methyl-3-(methylamino)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N-methyl-3-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyclopropoxy-4-(methylamino)benzamide
- 4-Cyclopropoxy-N-methyl-3-(aminomethyl)benzamide
- 4-Cyclopropoxy-N-ethyl-3-(methylamino)benzamide
Uniqueness
4-Cyclopropoxy-N-methyl-3-(methylamino)benzamide is unique due to the presence of both cyclopropoxy and methylamino groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
4-cyclopropyloxy-N-methyl-3-(methylamino)benzamide |
InChI |
InChI=1S/C12H16N2O2/c1-13-10-7-8(12(15)14-2)3-6-11(10)16-9-4-5-9/h3,6-7,9,13H,4-5H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
KPWTVUXZXDVADB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC(=C1)C(=O)NC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


